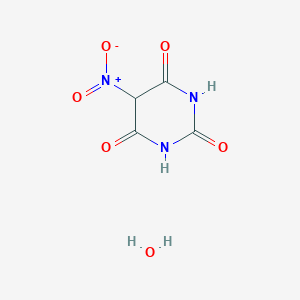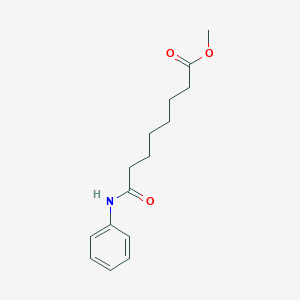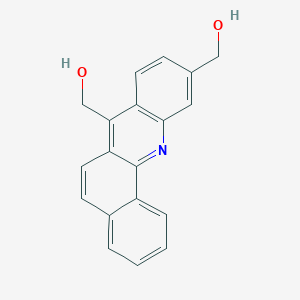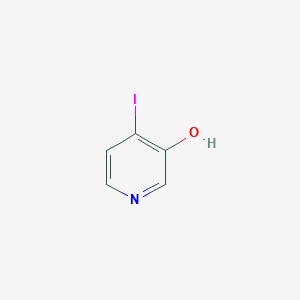
4-Azidophenacyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidophenacyl fluoride (APF) is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
4-Azidophenacyl fluoride works by selectively labeling proteins and peptides that contain a nucleophilic amino acid residue such as cysteine, serine, or threonine. The azide group in 4-Azidophenacyl fluoride reacts with the nucleophilic amino acid residue, forming a covalent bond. This covalent bond allows for the selective labeling of the protein or peptide of interest.
Biochemical and Physiological Effects
4-Azidophenacyl fluoride has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or tissues at the concentrations used in scientific research. However, it is important to note that 4-Azidophenacyl fluoride should be handled with care as it is a hazardous compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Azidophenacyl fluoride in lab experiments is its ability to selectively label proteins and peptides. This allows for the study of specific proteins or peptides in complex biological systems. Additionally, 4-Azidophenacyl fluoride is easy to synthesize and has a long shelf life.
The main limitation of using 4-Azidophenacyl fluoride in lab experiments is its selectivity. 4-Azidophenacyl fluoride only labels proteins and peptides that contain a nucleophilic amino acid residue, which limits its applicability. Additionally, 4-Azidophenacyl fluoride labeling can interfere with protein function, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 4-Azidophenacyl fluoride in scientific research. One direction is the development of new labeling strategies that overcome the limitations of 4-Azidophenacyl fluoride. Another direction is the use of 4-Azidophenacyl fluoride in the study of protein dynamics and interactions in living cells. Finally, the use of 4-Azidophenacyl fluoride in the development of new materials and drug delivery systems is an area of active research.
Conclusion
In conclusion, 4-Azidophenacyl fluoride is a versatile compound that has been used in various fields of scientific research. Its ability to selectively label proteins and peptides has made it a valuable tool for studying specific proteins or peptides in complex biological systems. While there are limitations to its use, the future directions for the use of 4-Azidophenacyl fluoride in scientific research are promising.
Métodos De Síntesis
The synthesis of 4-Azidophenacyl fluoride involves the reaction of phenacyl bromide with sodium azide in the presence of a solvent such as dimethylformamide. The reaction yields 4-Azidophenacyl fluoride as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Azidophenacyl fluoride has been extensively used in scientific research due to its ability to selectively label proteins and peptides. It has been used in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, 4-Azidophenacyl fluoride has been used to study protein-protein interactions, protein folding, and protein degradation. In pharmacology, 4-Azidophenacyl fluoride has been used to study drug metabolism and drug interactions. In materials science, 4-Azidophenacyl fluoride has been used to modify the surface of materials and to create new materials.
Propiedades
Número CAS |
178273-73-9 |
|---|---|
Fórmula molecular |
C8H6FN3O |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
1-(4-azidophenyl)-2-(18F)fluoranylethanone |
InChI |
InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1 |
Clave InChI |
QPSZWIXVNALMKA-RVRFMXCPSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Otros números CAS |
178273-73-9 |
Sinónimos |
4-azidophenacyl fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)


![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)

